1,1,2,2-Tetrabromopropane
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Overview
Description
1,1,2,2-Tetrabromopropane is an organobromine compound with the molecular formula C₃H₄Br₄. It is a derivative of propane where four hydrogen atoms are replaced by bromine atoms. This compound is known for its significant reactivity and is used in various chemical processes and research applications .
Preparation Methods
1,1,2,2-Tetrabromopropane can be synthesized through the bromination of propyne. The reaction involves the addition of bromine to propyne under controlled conditions, typically yielding this compound in a 27% yield . The reaction conditions include maintaining a specific temperature and using a solvent to facilitate the reaction.
Chemical Reactions Analysis
1,1,2,2-Tetrabromopropane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Addition Reactions: It can add to unsaturated compounds, forming more complex molecules
Common reagents used in these reactions include strong bases, nucleophiles, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,2,2-Tetrabromopropane is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It can be used in studies involving halogenated compounds and their biological effects.
Medicine: Research into its potential medicinal properties and interactions with biological systems is ongoing.
Industry: It is used in the manufacture of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrabromopropane involves its reactivity with various molecular targets. It can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds. The pathways involved in its reactions depend on the specific conditions and the presence of catalysts or other reagents .
Comparison with Similar Compounds
1,1,2,2-Tetrabromopropane can be compared with other similar compounds such as:
1,1,2,2-Tetrabromoethane: Similar in structure but with two carbon atoms instead of three.
1,2,2,3-Tetrabromopropane: Another brominated propane derivative with a different bromine substitution pattern
These compounds share some reactivity characteristics but differ in their specific chemical properties and applications.
Properties
CAS No. |
34570-59-7 |
---|---|
Molecular Formula |
C3H4Br4 |
Molecular Weight |
359.68 g/mol |
IUPAC Name |
1,1,2,2-tetrabromopropane |
InChI |
InChI=1S/C3H4Br4/c1-3(6,7)2(4)5/h2H,1H3 |
InChI Key |
JXKZURFTWZXOOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(Br)Br)(Br)Br |
Origin of Product |
United States |
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